![molecular formula C19H15ClN4S B2818422 (2E)-N-(4-chloroanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477190-40-2](/img/structure/B2818422.png)
(2E)-N-(4-chloroanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
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Description
(2E)-N-(4-chloroanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C19H15ClN4S and its molecular weight is 366.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of thiazole derivatives, including processes involving 2-bromo-1-(3,4-dimethylphenyl)ethanone, has been reported. These compounds are characterized by elemental analysis, IR, 1H-NMR, and mass spectral analysis, indicating a broad scope for chemical manipulation and potential application in drug development and other fields (Bashandy, M. S., Abdelall, Mahmoud M., & El-Morsy, A., 2008).
- Research on thiazole C-nucleosides has shown that these compounds have antiviral activity against various viruses and can inhibit purine nucleotide biosynthesis. This highlights the potential of thiazole derivatives in developing antiviral agents (Srivastava, P. C., Pickering, M., Allen, L. B., et al., 1977).
Biological Evaluation and Activity
- Certain thiazole derivatives have been synthesized and evaluated for their cytotoxicities against cancer and noncancer cells. This suggests their potential application in cancer research and therapy (Meriç, A., Incesu, Z., & Hatipoğlu, I., 2008).
- N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been examined for anti-inflammatory activity, showing direct inhibition of 5-lipoxygenase, which is involved in inflammation-related diseases. This underscores the relevance of thiazole derivatives in designing new anti-inflammatory drugs (Suh, J., Yum, Eul Kgun, Cheon, H., & Cho, Y., 2012).
Advanced Applications
- The catalytic enantioselective conjugate addition of cyanide to enones involving thiazole compounds has been reported, illustrating the utility of these compounds in sophisticated organic synthesis processes that could be pivotal for pharmaceutical synthesis (Tanaka, Yuta, Kanai, M., & Shibasaki, M., 2008).
- Experimental and theoretical studies on the molecular structure of thiazole compounds contribute to our understanding of their chemical behavior, aiding in the design of new compounds with desired properties (Özdemir, N., Dinçer, M., & Cukurovalı, A., 2010).
properties
IUPAC Name |
(2E)-N-(4-chloroanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-12-3-8-16(13(2)9-12)18-11-25-19(22-18)17(10-21)24-23-15-6-4-14(20)5-7-15/h3-9,11,23H,1-2H3/b24-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIXYXBJZJOOLH-JJIBRWJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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